Cyanine
Overview
Description
Cyanines are a synthetic dye family belonging to the polymethine group . They are a conjugated system between two nitrogen atoms . Cyanines cover the electromagnetic spectrum from near IR to UV . They are commonly used in biological labeling .
Synthesis Analysis
Cyanine dyes are synthesized from 2, 3, 5, or 7-methine structures with reactive groups on either one or both of the nitrogen ends so that they can be chemically linked to either nucleic acids or protein molecules . A straightforward synthetic route for the design and synthesis of diverse heterobifunctional cyanine 5 dyes has been presented .
Molecular Structure Analysis
Cyanines have been classified into Streptocyanines or open chain cyanines, Hemicyanines, and Closed chain cyanines . Both nitrogens may each be independently part of a heteroaromatic moiety, such as pyrrole, imidazole, thiazole, pyridine, quinoline, indole, benzothiazole, etc .
Chemical Reactions Analysis
Cyanine dyes are known to form large-scale aggregates of various morphologies via spontaneous self-assembly in aqueous solution . A phototruncation reaction converts heptamethine cyanine into pentamethine cyanine, and then into trimethine cyanine, shifting the light absorbance spectra .
Physical And Chemical Properties Analysis
Cyanine dyes exhibit a strong shift of the monomer (M) absorption band, upon aggregation in aqueous solution, towards a longer wavelength . Dyes which exhibit this bathochromic (red) shift, resulting in a sharp narrow absorption band, are termed J-aggregates .
Scientific Research Applications
1. Near-Infrared Photocatalysis
- Summary of Application: Cyanines are organic dyes bearing two Aza-heterocycles linked by a polymethine chain. They have properties like excited states, fluorescence, redox activity, and energy transfer which have been used by chemists. Cyanines are often selected for applications like fluorescent probes, phototherapy, and photovoltaic .
- Methods of Application: The field of research has been launched on the basis of near-infrared light photocatalysis. With a deeper NIR light penetration, the irradiation is compatible with biological tissues .
- Results or Outcomes: Due to the longer wavelengths that are involved, the safety of the operator can be guaranteed. Recent examples of cyanine-based NIR-photocatalysis include photopolymerization and organic synthesis .
2. Bioprobes and Biolabels
- Summary of Application: Cyanine dye promotes the widespread application of bioprobes in the fields of medicine, genetics, and environment, owing to its advantages of good photophysical properties, excellent biocompatibility, and low toxicity to biological systems .
- Methods of Application: It is mainly used in the fields of life sciences such as fluorescent labeling of biological macromolecules, disease diagnosis, immunoassay, and DNA detection .
- Results or Outcomes: The application of cyanine dyes as bioprobes with different identification elements, including enzymes, organelles, immunity, and DNAs, was mainly summarized .
3. Multi-color Imaging
- Summary of Application: Cyanine dyes are useful for multi-color imaging and less overlapping with green fluorophores .
- Methods of Application: Cyanine dyes are used in FRET experiments, multi-color flow cytometry, and imaging .
- Results or Outcomes: The use of Cyanine dyes in these applications offers versatility and red-shifted properties compared to other dyes like Cy3 .
4. Quantum Dots
- Summary of Application: Quantum dots (CDs) are a new type of photoluminescent nanomaterials. Cyanine dyes can be used to adjust the modifications and various fluorescence response methods of these quantum dots .
- Methods of Application: Cyanine dyes can be used to simultaneously observe several components of biological systems in different colors .
- Results or Outcomes: This application of cyanine dyes has made it easier to prepare quantum dots, and has expanded their use in observing biological systems .
5. Antibody Conjugation and Microscopy Imaging
- Summary of Application: Cyanine dyes can be used for antibody conjugation and microscopy imaging . They can be used to identify drug binding sites by linking them to small molecules or biomolecules .
- Methods of Application: Cyanine dyes are used in fluorescence-guided surgery, photodynamic treatments, and diagnostic protocols .
- Results or Outcomes: The use of low-energy fluorescence has made this application more suitable for cancer treatment, particularly in identifying tumors .
6. FRET Experiments, Multi-color Flow Cytometry, and Imaging
- Summary of Application: Cyanine dyes are useful for FRET experiments, multi-color flow cytometry, and imaging .
- Methods of Application: Cyanine dyes are used in these applications due to their red laser excitation compatibility and high photostability .
- Results or Outcomes: The use of Cyanine dyes in these applications offers versatility and red-shifted properties compared to other dyes .
7. DNA Detection
- Summary of Application: Cyanine dye is used to selectively bind to DNA and is used to detect apoptotic cells since this dye does not typically enter live cells .
- Methods of Application: Cyanine dyes are used in fluorescence-guided surgery, photodynamic treatments, and diagnostic protocols .
- Results or Outcomes: The use of Cyanine dyes in these applications offers versatility and red-shifted properties compared to other dyes .
8. Photographic Sensitivity
- Summary of Application: Cyanine dyes were found to have exceptionally sensitive photosensitivity a century ago, and they have served in photographic sensitivity and other high-tech fields .
- Methods of Application: Cyanine dyes are used as a coloring agent in natural products, taking advantage of their ability to increase the light sensitivity of light-sensitive materials .
- Results or Outcomes: The use of Cyanine dyes in these applications offers versatility and red-shifted properties compared to other dyes .
9. Near-Infrared Sensitizers
- Summary of Application: Large companies such as Philips and IBM developed a class of squaraine dyes as near-infrared sensitizers .
- Methods of Application: Cyanine dyes are used in these applications due to their red laser excitation compatibility and high photostability .
- Results or Outcomes: The use of Cyanine dyes in these applications offers versatility and red-shifted properties compared to other dyes .
Future Directions
properties
IUPAC Name |
(4E)-1-(3-methylbutyl)-4-[[1-(3-methylbutyl)quinolin-1-ium-4-yl]methylidene]quinoline;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N2.HI/c1-22(2)13-17-30-19-15-24(26-9-5-7-11-28(26)30)21-25-16-20-31(18-14-23(3)4)29-12-8-6-10-27(25)29;/h5-12,15-16,19-23H,13-14,17-18H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKMIGUHVLGJBR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=CC(=CC2=CC=[N+](C3=CC=CC=C23)CCC(C)C)C4=CC=CC=C41.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN1C=C/C(=C\C2=CC=[N+](C3=CC=CC=C23)CCC(C)C)/C4=CC=CC=C41.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanine | |
CAS RN |
523-42-2 | |
Record name | Quinoline blue | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=523-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AI 3-19500 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-methylbutyl)-4-[[1-(3-methylbutyl)-4(1H)-quinolylidene]methyl]quinolinium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.588 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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